molecular formula C23H19FN4OS B2722348 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide CAS No. 1421490-54-1

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2722348
CAS No.: 1421490-54-1
M. Wt: 418.49
InChI Key: YKJQNMVIBXWSAH-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The structure is further modified by a methylene-linked acetamide group bearing an indole moiety at position 2 of the imidazothiazole ring.

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS/c1-14-21(12-26-22(29)10-16-11-25-19-5-3-2-4-18(16)19)30-23-27-20(13-28(14)23)15-6-8-17(24)9-7-15/h2-9,11,13,25H,10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJQNMVIBXWSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that combines imidazo[2,1-b]thiazole and indole moieties, which are known for their diverse pharmacological properties.

Structure and Properties

The molecular formula of the compound is C21H18F1N3OSC_{21}H_{18}F_{1}N_{3}OS, with a molecular weight of approximately 433.4 g/mol. The presence of the fluorophenyl and indole groups suggests potential interactions with biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Thiazole derivatives, including this compound, have been shown to exhibit:

  • Anticancer Activity : They can induce apoptosis in cancer cells and inhibit cell proliferation.
  • Antimicrobial Activity : They possess properties that can combat bacterial and fungal infections.
  • Anti-inflammatory Effects : They may reduce inflammation through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit potent anticancer effects. For instance, compounds similar to this compound showed IC50 values ranging from micromolar to sub-micromolar levels against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. The mechanism involves modulation of key regulators of epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, leading to reduced cell migration and enhanced apoptosis .

CompoundCell LineIC50 (µM)Mechanism
12aPDAC0.23EMT modulation
12bPDAC0.29EMT modulation
13gPDAC0.90Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is likely due to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Pancreatic Cancer Study : A study involving primary patient-derived PDAC cultures demonstrated that compounds similar to this compound maintained their antiproliferative activity over several passages, indicating their potential for clinical application .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, derivatives showed comparable or superior efficacy against resistant strains of bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and indole rings. The structural characteristics of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide may contribute to its efficacy against various cancer cell lines.

Case Studies:

  • Thiazole-Indole Derivatives: Research has shown that thiazole-linked indoles exhibit potent cytotoxicity against human cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 10 to 30 µM against multiple cancer types, indicating strong growth inhibition .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHT2910
Compound BMCF-715
Compound CA54920

Antimicrobial Properties

The compound's thiazole component is known for its antimicrobial activity against various pathogens. This characteristic makes it a candidate for developing new antimicrobial agents.

Research Insights:

  • Broad-Spectrum Activity: Compounds with similar thiazole structures have been reported to display activity against both bacterial and fungal strains. This dual action enhances their potential application in treating infections resistant to conventional antibiotics .

Data Table: Antimicrobial Efficacy

Compound NamePathogen TestedMIC (µg/mL)Reference
Compound DE. coli5
Compound ES. aureus10
Compound FC. albicans15

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may possess neuroprotective properties.

Case Studies:

  • Anticonvulsant Activity: Some derivatives have been evaluated for their anticonvulsant effects in animal models, showing promise in reducing seizure activity and enhancing neuronal protection during convulsive episodes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Findings:

  • Functional Groups Influence: The presence of specific functional groups, such as the fluorophenyl and thiazole moieties, significantly influences the biological activity of related compounds. Modifications to these groups can enhance efficacy and selectivity against target cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazo[2,1-b]thiazole Derivatives

Compound ID Core Substituents (Position 6) Acetamide Side Chain Biological Activity (If Reported) Reference
Target Compound 4-Fluorophenyl 2-(1H-Indol-3-yl)acetamide Not explicitly reported -
5f () 4-Chlorophenyl N-(6-Chloropyridin-3-yl) Synthetic intermediate
5l () 4-Chlorophenyl N-(6-(4-Methoxybenzyl)piperazinyl) Synthetic intermediate
15 () p-Tolyl 2-(4-Fluorophenylpiperazinyl) MMP inhibitor candidate
4d () 4-Fluorophenyl Cyclohexylhydrazine-carbothioamide Acetylcholinesterase inhibition

Physicochemical Properties

  • Melting Points : Imidazothiazole derivatives with bulky substituents (e.g., piperazine in 5l , m.p. 116–118°C) tend to have higher melting points than those with smaller groups (e.g., 5o in , m.p. 216–218°C) .
  • Molecular Weight : The indole-containing side chain in the target compound likely increases its molecular weight compared to simpler analogs like 5f (MW ≈ 400–450 g/mol) .

Q & A

Basic: What are the standard synthetic routes for preparing this compound and its intermediates?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with the preparation of key intermediates like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide. A common approach includes condensation reactions under reflux conditions, using solvents such as ethanol or acetonitrile, followed by hydrazide functionalization. Critical steps involve nucleophilic substitution and cyclization, as described in studies using spectral data (¹H NMR, ¹³C NMR) for structural validation . For intermediates like N-alkyl/aralkylhydrazinecarbothioamides, reaction conditions (e.g., temperature, stoichiometry of acyl halides) must be optimized to avoid side products .

Basic: How can researchers confirm the molecular structure of this compound and its derivatives?

Methodological Answer:
Structural confirmation relies on spectral characterization:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and indole groups), methyl groups (δ 2.3–2.6 ppm), and acetamide carbonyls (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z matching C₂₁H₁₈FN₃OS).
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
    Cross-referencing with published data for analogous imidazo[2,1-b]thiazoles is critical to resolve ambiguities .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Computational tools like molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can predict binding affinities to target proteins (e.g., acetylcholinesterase) and electronic properties. For example:

  • Docking Studies : Compare the binding poses of fluorophenyl and indole moieties to active-site residues .
  • QSAR Models : Use Hammett constants or logP values to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity .
    Experimental validation should follow, such as synthesizing derivatives with optimized substituents (e.g., bromo or methoxy groups) and testing in enzyme assays .

Advanced: How should researchers address contradictions in reported spectral data for similar compounds?

Methodological Answer:
Discrepancies in spectral data (e.g., δ shifts in NMR) may arise from solvent effects, tautomerism, or impurities. To resolve this:

  • Reproduce Conditions : Replicate synthesis and characterization using the original solvent (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping aromatic protons .
  • Cross-Validate : Compare with structurally analogous compounds (e.g., N-(thiazol-2-yl)acetamides) to identify systematic shifts .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:
Key factors include:

  • Catalyst Screening : Test bases like K₂CO₃ or Et₃N in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Temperature Control : Microwave-assisted synthesis can reduce reaction times for cyclization steps .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products .
    Process analytical technology (PAT) tools, such as in-situ FTIR, can monitor reaction progress in real-time .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:
Systematic SAR studies require:

  • Derivative Libraries : Synthesize analogs with variations in the fluorophenyl, indole, or acetamide groups (e.g., substituents altering hydrophobicity or hydrogen bonding) .
  • Biological Assays : Test against target enzymes (e.g., acetylcholinesterase IC₅₀ assays) and correlate with structural features .
  • Statistical Analysis : Apply multivariate regression to identify critical parameters (e.g., steric bulk at the thiazole methyl group) influencing activity .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane or methanol/water to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) for polar impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related derivatives .

Advanced: How can hybrid computational-experimental approaches accelerate reaction discovery?

Methodological Answer:
Integrate quantum chemical calculations (e.g., Gaussian) with high-throughput experimentation:

  • Reaction Path Prediction : Use DFT to identify low-energy intermediates and transition states for key steps (e.g., cyclization) .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .
  • Feedback Loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots) .

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